molecular formula C17H16Cl2N2O2 B6103553 N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide

N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide

Numéro de catalogue B6103553
Poids moléculaire: 351.2 g/mol
Clé InChI: YHEZOZMOYZINOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide, also known as BDP-9066, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been proposed as a promising strategy for cancer therapy. BDP-9066 has shown promising results in preclinical studies as an anticancer agent.

Mécanisme D'action

N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide is a potent and selective inhibitor of CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been proposed as a promising strategy for cancer therapy. This compound inhibits CK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing ATP from binding and inhibiting the kinase activity.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspase-3 and -9, the downregulation of antiapoptotic proteins, and the upregulation of proapoptotic proteins. This compound has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. This compound has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as an anticancer agent. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which may limit its efficacy in vivo due to poor pharmacokinetic properties. In addition, this compound has not been extensively studied in non-cancer models, which may limit its potential applications in other diseases.

Orientations Futures

There are several future directions for the development of N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide. One direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. This could involve the development of prodrugs or the use of drug delivery systems to improve its bioavailability and tissue distribution. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases, where CK2 has been implicated. Finally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models and to identify potential biomarkers of response that could be used in clinical trials.

Méthodes De Synthèse

N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide can be synthesized by a two-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with 4-aminobutyric acid to form this compound intermediate. The second step involves the reaction of the intermediate with triethylamine and 4-dimethylaminopyridine in dimethylformamide to form this compound.

Applications De Recherche Scientifique

N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide has been extensively studied in preclinical models of cancer. It has shown potent antiproliferative and proapoptotic effects in a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also shown significant antitumor activity in xenograft models of breast and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.

Propriétés

IUPAC Name

N-[4-(butanoylamino)phenyl]-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-2-4-15(22)20-11-7-9-12(10-8-11)21-17(23)13-5-3-6-14(18)16(13)19/h3,5-10H,2,4H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZOZMOYZINOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.